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Abstract
AAT-008 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype

4 (EP4). Emerging preclinical evidence highlights its significant therapeutic potential,

particularly in the realm of immuno-oncology. By modulating the tumor microenvironment, AAT-
008 has demonstrated the ability to enhance anti-tumor immune responses and act as a

radiosensitizer. This technical guide provides an in-depth overview of the core data,

experimental protocols, and mechanistic pathways associated with AAT-008, intended to

inform further research and development.

Introduction
Prostaglandin E2 (PGE2) is a key inflammatory mediator that plays a multifaceted role in

cancer progression by promoting tumor cell proliferation, metastasis, and immunosuppression.

PGE2 exerts its effects through four G-protein-coupled receptors: EP1, EP2, EP3, and EP4.

The EP4 receptor, in particular, has been identified as a critical transducer of PGE2-mediated

immunosuppressive signals within the tumor microenvironment.

AAT-008 is a novel, orally bioavailable small molecule designed to selectively inhibit the EP4

receptor.[1] This targeted approach offers the potential for a favorable safety profile compared

to non-selective cyclooxygenase (COX) inhibitors.[1] Preclinical studies have primarily focused

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15572817?utm_src=pdf-interest
https://www.benchchem.com/product/b15572817?utm_src=pdf-body
https://www.benchchem.com/product/b15572817?utm_src=pdf-body
https://www.benchchem.com/product/b15572817?utm_src=pdf-body
https://www.benchchem.com/product/b15572817?utm_src=pdf-body
https://www.benchchem.com/product/b15572817?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36915594/
https://pubmed.ncbi.nlm.nih.gov/36915594/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


on its application in oncology, where it has shown promise in combination with radiotherapy.[2]

[3]

Mechanism of Action: EP4 Receptor Antagonism in
the Tumor Microenvironment
AAT-008 functions by blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting its

downstream signaling pathways. In the context of cancer, this antagonism has profound effects

on the immune system's ability to recognize and eliminate tumor cells.

The PGE2-EP4 Signaling Axis
The binding of PGE2 to the EP4 receptor, which is expressed on various immune cells,

typically leads to the activation of Gsα, stimulating adenylyl cyclase and increasing intracellular

cyclic AMP (cAMP) levels. This signaling cascade can have several immunosuppressive

consequences. Emerging evidence also suggests potential coupling to other pathways,

including Giα, phosphatidylinositol 3-kinase (PI3K), and β-catenin.

Immunomodulatory Effects of AAT-008
By inhibiting the PGE2-EP4 axis, AAT-008 is hypothesized to reverse the immunosuppressive

tumor microenvironment through several key mechanisms:

Stimulation of Dendritic Cells (DCs): AAT-008 may promote the maturation and function of

dendritic cells, which are crucial for antigen presentation to T cells.[2]

Enhancement of Effector T Cell (Teff) Function: The compound has been shown to increase

the proportion of activated CD8+ effector T cells within the tumor.[2][3]

Inhibition of Regulatory T Cells (Tregs): AAT-008 can reduce the population of

immunosuppressive regulatory T cells in the tumor microenvironment.[2]

These actions collectively contribute to shifting the balance from an immunosuppressive to an

immunostimulatory state, thereby enhancing the efficacy of other cancer therapies like

radiotherapy.
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Caption: AAT-008 blocks the PGE2-EP4 signaling pathway in immune cells.
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Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of AAT-008.

Table 1: In Vitro Potency and Selectivity of AAT-008
Target Species Assay Type Value Reference

EP4 Human
Functional Assay

(IC50)
16.3 nM [4]

EP4 Human
Binding Affinity

(Ki)
0.97 nM [5]

EP4 Rat
Binding Affinity

(Ki)
6.1 nM [5]

EP2 Human
Binding Assay

(IC50)
1,890 nM [4]

EP1 Human
Binding Assay

(IC50)
>20,000 nM [4]

EP3 Human
Binding Assay

(IC50)
>20,000 nM [4]

Table 2: In Vivo Efficacy of AAT-008 as a Radiosensitizer
in a Murine Colon Cancer Model (CT26WT)
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Treatment Group
Mean Tumor Doubling
Time (days)

Reference

Experiment 1 (Once Daily

Dosing)
[6]

Vehicle 5.9 [6]

10 mg/kg AAT-008 6.3 [6]

30 mg/kg AAT-008 6.9 [6]

Vehicle + Radiotherapy (9 Gy) 8.8 [6]

10 mg/kg AAT-008 +

Radiotherapy (9 Gy)
11.0 [6]

30 mg/kg AAT-008 +

Radiotherapy (9 Gy)
18.2 [6]

Experiment 2 (Twice Daily

Dosing)
[2]

Vehicle 4.0 [2]

3 mg/kg AAT-008 4.4 [2]

10 mg/kg AAT-008 4.6 [2]

30 mg/kg AAT-008 5.5 [2]

Vehicle + Radiotherapy (9 Gy) 6.1 [2]

3 mg/kg AAT-008 +

Radiotherapy (9 Gy)
7.7 [2]

10 mg/kg AAT-008 +

Radiotherapy (9 Gy)
16.5 [2]

30 mg/kg AAT-008 +

Radiotherapy (9 Gy)
21.1 [2]
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Table 3: Immunomodulatory Effects of AAT-008 in
Combination with Radiotherapy in a Murine Colon
Cancer Model (CT26WT)

Treatment
Group

Mean Teff
(CD45+CD8+C
D69+)
Proportion in
Tumor

Mean Treg
Proportion in
Tumor

Teff/Treg Ratio Reference

0 mg/kg AAT-008

+ RT
31% 4.0% 10 [2][3]

10 mg/kg AAT-

008 + RT
43% Not Reported Not Reported [2][3]

30 mg/kg AAT-

008 + RT
Not Reported 1.5% 22 [2][3]

Experimental Protocols
In Vivo Murine Colon Cancer Model for
Radiosensitization Studies
This protocol outlines the methodology used to evaluate the efficacy of AAT-008 as a

radiosensitizer in a syngeneic mouse model of colon cancer.[2][3]
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Model Setup

Treatment Regimen

Data Collection and Analysis

1. Cell Culture:
CT26WT murine colon

cancer cells

2. Tumor Implantation:
Subcutaneous injection into
the hind leg of Balb/c mice

3. AAT-008 Administration:
Oral gavage (3, 10, or 30 mg/kg/day)

once or twice daily

4. Radiotherapy:
Single dose of 9 Gy to the tumor

5. Tumor Measurement:
Calipers used to measure tumor

volume every other day

6. Flow Cytometry:
Analysis of tumor-infiltrating

immune cells (Teff, Treg)

Click to download full resolution via product page

Caption: Workflow for the in vivo evaluation of AAT-008 as a radiosensitizer.

Materials:

CT26WT murine colon carcinoma cells

Balb/c mice (female, 6-8 weeks old)

AAT-008 (suspended in a vehicle such as methylcellulose)

X-ray irradiator
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Calipers for tumor measurement

Procedure:

Cell Culture: CT26WT cells are cultured in appropriate media until they reach the desired

confluence for implantation.

Tumor Implantation: A suspension of CT26WT cells is injected subcutaneously into the right

hind leg of Balb/c mice.

Treatment Initiation: When tumors reach a specified size, mice are randomized into

treatment groups.

AAT-008 Administration: AAT-008 is administered orally by gavage at doses of 3, 10, or 30

mg/kg/day. Dosing can be once or twice daily.

Radiotherapy: A single dose of 9 Gy of radiation is delivered locally to the tumor.

Tumor Growth Monitoring: Tumor dimensions are measured with calipers every other day,

and tumor volume is calculated. The time for tumors to double in volume is determined.

Flow Cytometry Analysis of Tumor-Infiltrating
Lymphocytes
This protocol provides a general framework for the analysis of effector T cells (Teff) and

regulatory T cells (Treg) within the tumor microenvironment following treatment.[2][3]

Materials:

Tumor tissue harvested from treated mice

Enzymatic digestion cocktail (e.g., collagenase, DNase)

Fluorescently conjugated antibodies:

Anti-CD45

Anti-CD8
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Anti-CD69

Anti-CD4

Anti-FoxP3

Flow cytometer

Procedure:

Tumor Dissociation: Harvested tumors are mechanically minced and then enzymatically

digested to obtain a single-cell suspension.

Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled

antibodies targeting cell surface markers (CD45, CD8, CD69, CD4).

Intracellular Staining (for Tregs): For the identification of Tregs, cells are fixed and

permeabilized, followed by staining with an antibody against the intracellular transcription

factor FoxP3.

Data Acquisition: Stained cells are analyzed using a flow cytometer to quantify the

populations of Teff (CD45+CD8+CD69+) and Treg (CD4+FoxP3+) cells.

Data Analysis: The percentage of each cell population within the total live cell gate is

determined, and the ratio of Teff to Treg cells is calculated.

Clinical Development Status
The clinical development of AAT-008 in oncology is not extensively documented in publicly

available records. Ikena Oncology had been developing AAT-007 (grapiprant) and AAT-008;

however, the license agreement for these compounds was terminated in March 2024.[7] While

there have been mentions of a Phase 1b/2 trial of an EP4 antagonist in combination with an

immune checkpoint inhibitor by Ikena, specific data for AAT-008 from this or other oncology

trials are not readily available. Further investigation into the current development status would

require monitoring of company pipelines and clinical trial registries.

Conclusion and Future Directions
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AAT-008 has demonstrated compelling preclinical activity as a selective EP4 receptor

antagonist with significant potential in cancer therapy. Its ability to modulate the tumor

microenvironment, enhance anti-tumor immunity, and sensitize tumors to radiation provides a

strong rationale for further investigation. Future research should focus on:

Elucidating the detailed downstream signaling effects of AAT-008 in various immune cell

subsets.

Exploring the efficacy of AAT-008 in combination with other immunotherapies, such as

immune checkpoint inhibitors.

Identifying predictive biomarkers to select patient populations most likely to respond to AAT-
008 therapy.

Conducting well-designed clinical trials to evaluate the safety and efficacy of AAT-008 in

cancer patients.

The continued exploration of AAT-008 and other EP4 antagonists holds promise for the

development of novel and effective cancer treatment strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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